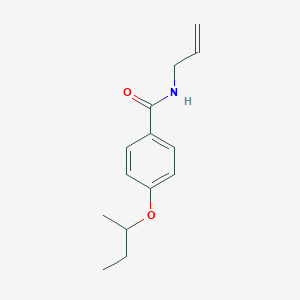![molecular formula C16H18N2O3 B268330 N-[3-(butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B268330.png)
N-[3-(butylcarbamoyl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butylcarbamoyl)phenyl]furan-2-carboxamide, commonly known as BPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BPF is a member of the furan-2-carboxamide family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of BPF is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of inflammation, cell proliferation, and apoptosis (Wang et al., 2019). BPF has also been reported to inhibit amyloid-β aggregation, which is a hallmark of Alzheimer's disease (Liu et al., 2020). Further studies are required to elucidate the precise mechanism of action of BPF.
Biochemical and Physiological Effects
BPF has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BPF can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (Wang et al., 2019). BPF has also been reported to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as an anticancer agent (Zhang et al., 2018). In vivo studies have shown that BPF can reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis (Wang et al., 2019). BPF has also been reported to improve cognitive function and reduce amyloid-β levels in a mouse model of Alzheimer's disease (Liu et al., 2020).
Vorteile Und Einschränkungen Für Laborexperimente
BPF has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. BPF can be easily synthesized using commercially available starting materials and standard laboratory techniques (Zhang et al., 2018). BPF has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent (Wang et al., 2019). However, BPF has some limitations for lab experiments, including its poor solubility in water and limited availability in the market. These limitations can be overcome by using appropriate solvents and optimizing the synthesis method for large-scale production.
Zukünftige Richtungen
For the research and development of BPF include the optimization of the synthesis method, exploration of the structure-activity relationship, elucidation of the precise mechanism of action, and development of novel drug delivery systems and formulations.
Synthesemethoden
The synthesis of BPF involves the reaction of 3-aminobenzoic acid with butyl isocyanate and furan-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2018). The reaction proceeds through an amide bond formation mechanism and yields BPF as a white crystalline solid with a melting point of 118-119°C.
Wissenschaftliche Forschungsanwendungen
BPF has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, BPF has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities through the modulation of various signaling pathways, such as NF-κB and MAPK (Wang et al., 2019). BPF has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit amyloid-β aggregation (Liu et al., 2020). In drug discovery, BPF has been used as a scaffold for the development of novel bioactive compounds with improved pharmacological properties (Zhang et al., 2018). In materials science, BPF has been utilized as a building block for the synthesis of functionalized polymers and materials with unique optical and electronic properties (Xu et al., 2017).
Eigenschaften
Produktname |
N-[3-(butylcarbamoyl)phenyl]furan-2-carboxamide |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
N-[3-(butylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-9-17-15(19)12-6-4-7-13(11-12)18-16(20)14-8-5-10-21-14/h4-8,10-11H,2-3,9H2,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
VGCVMJPOKXOFQT-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)


![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
